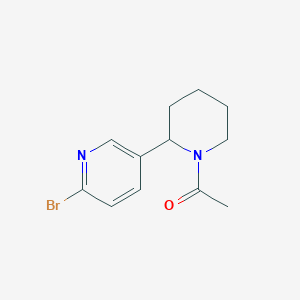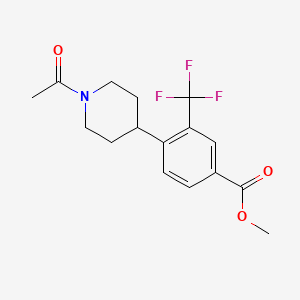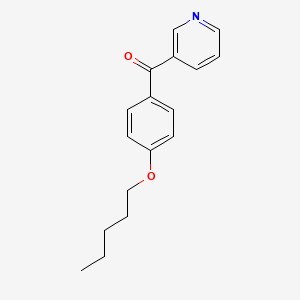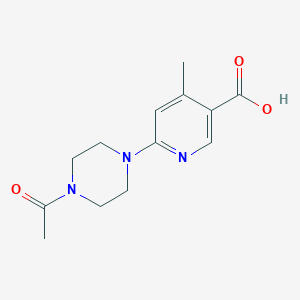
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone est un composé chimique qui comporte un groupement bromopyridine lié à un cycle pipéridine par un lien éthanone.
Méthodes De Préparation
La synthèse de la 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone implique généralement les étapes suivantes :
Bromation : Le matériau de départ, la pyridine, est bromé en utilisant du brome ou un agent bromant pour introduire l’atome de brome à la position souhaitée sur le cycle pyridine.
Introduction de la pipéridine : La pyridine bromée est ensuite mise à réagir avec de la pipéridine dans des conditions appropriées pour former le dérivé pipéridine.
Ajout du lien éthanone : Enfin, le lien éthanone est introduit par une réaction avec un agent acylant approprié.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l’utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer l’extensibilité et la rentabilité .
Analyse Des Réactions Chimiques
La 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium pour produire des formes réduites du composé.
Substitution : L’atome de brome sur le cycle pyridine peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques (par exemple, l’éthanol, le méthanol), des températures variables et des catalyseurs spécifiques pour faciliter les réactions[3][3] .
Applications De Recherche Scientifique
La 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément de base dans la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent les troubles neurologiques et psychiatriques.
Synthèse organique : Le composé sert d’intermédiaire dans la synthèse de molécules organiques plus complexes, notamment les composés hétérocycliques et les analogues de produits naturels.
Science des matériaux : Elle est étudiée pour son utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques
Mécanisme D'action
Le mécanisme d’action de la 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupement bromopyridine peut s’engager dans des interactions π-π avec des résidus aromatiques dans les protéines, tandis que le cycle pipéridine peut interagir avec des sites récepteurs ou des enzymes. Ces interactions peuvent moduler l’activité des protéines cibles, conduisant aux effets biologiques souhaités .
Comparaison Avec Des Composés Similaires
La 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone peut être comparée à des composés similaires tels que :
- 1-(6-Bromopyridin-2-yl)pipéridin-4-ol
- 1-(5-Bromopyridin-2-yl)pipéridin-3-ol
- 1-(6-Bromopyridin-3-yl)éthanone
Ces composés présentent des similitudes structurales mais diffèrent par la position de l’atome de brome et la nature des substituants sur les cycles pyridine et pipéridine. Le positionnement unique de l’atome de brome et du lien éthanone dans la 1-(2-(6-Bromopyridin-3-yl)pipéridin-1-yl)éthanone contribue à sa réactivité chimique et à son activité biologique distinctes .
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
Clé InChI |
HWPHFXRMAUKRIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)

![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)


